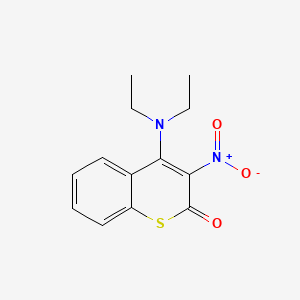

1-Thiocoumarin, 4-diethylamino-3-nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Tiocoumarina, 4-dietilamino-3-nitro- es un derivado de la tiocoumarina, una clase de compuestos donde uno o más átomos de oxígeno en la estructura de la cumarina se reemplazan por azufreLas tiocoumarinas son conocidas por sus intrigantes propiedades ópticas y se han explorado para diversas aplicaciones biológicas e industriales .

Métodos De Preparación

La síntesis de 1-Tiocoumarina, 4-dietilamino-3-nitro- típicamente involucra la reacción de tiolfenol con ácido malónico en presencia de oxicloruro de fósforo (POCl3) y cloruro de aluminio (AlCl3) bajo calentamiento prolongado . Esta reacción produce 4-hidroxi-1-tiocoumarina, que luego puede ser modificada adicionalmente para introducir los grupos dietilamino y nitro. También se ha propuesto un método alternativo de dos pasos para mejorar el rendimiento .

Los métodos de producción industrial para las tiocoumarinas a menudo implican rutas sintéticas similares pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento consistentes.

Análisis De Reacciones Químicas

1-Tiocoumarina, 4-dietilamino-3-nitro- sufre diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.

Sustitución: El grupo dietilamino puede ser sustituido por otros grupos funcionales en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, borohidruro de sodio para la reducción y diversos haluros de alquilo para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

1-Tiocoumarina, 4-dietilamino-3-nitro- se ha explorado para diversas aplicaciones de investigación científica:

Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas con posibles aplicaciones farmacéuticas.

Biología: Se ha investigado por su potencial como agente antimicrobiano y anticancerígeno debido a sus propiedades químicas únicas.

Medicina: Se ha explorado por su actividad anticonvulsiva, particularmente en el tratamiento de la epilepsia.

Mecanismo De Acción

El mecanismo de acción de 1-Tiocoumarina, 4-dietilamino-3-nitro- involucra su interacción con varios objetivos moleculares y vías. El átomo de azufre deficiente en electrones en la estructura de la tiocoumarina le permite interactuar con donantes de electrones como el nitrógeno y el oxígeno, potencialmente interrumpiendo los procesos biológicos en microorganismos y células cancerosas . En el contexto de su actividad anticonvulsiva, el compuesto puede modular los receptores del ácido gamma-aminobutírico (GABA), que desempeñan un papel crucial en la regulación de la excitabilidad neuronal .

Comparación Con Compuestos Similares

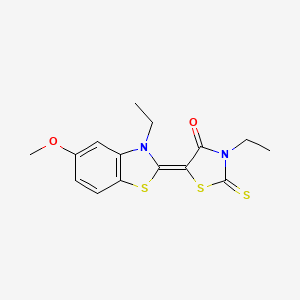

1-Tiocoumarina, 4-dietilamino-3-nitro- se puede comparar con otros compuestos similares, como:

4-Amino-3-nitro-1-tiocoumarina: Estructura similar pero con un grupo amino en lugar de un grupo dietilamino.

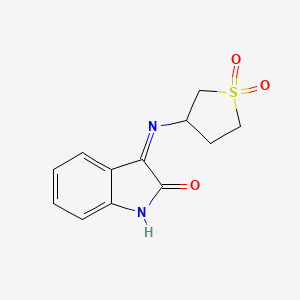

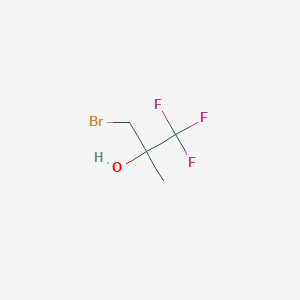

7-(N, N-dietilamino)-4-trifluorometil-2-tiocoumarina: Se utiliza como un sensor para la contaminación por metales pesados y la contaminación bacteriana.

4-Amino-3-nitroquinolin-2-ona: Otro compuesto heterocíclico con actividades biológicas similares.

La singularidad de 1-Tiocoumarina, 4-dietilamino-3-nitro- radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas, convirtiéndola en un compuesto valioso para diversas aplicaciones.

Propiedades

Número CAS |

59647-31-3 |

|---|---|

Fórmula molecular |

C13H14N2O3S |

Peso molecular |

278.33 g/mol |

Nombre IUPAC |

4-(diethylamino)-3-nitrothiochromen-2-one |

InChI |

InChI=1S/C13H14N2O3S/c1-3-14(4-2)11-9-7-5-6-8-10(9)19-13(16)12(11)15(17)18/h5-8H,3-4H2,1-2H3 |

Clave InChI |

ITMVIGBXFFFSLQ-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)C1=C(C(=O)SC2=CC=CC=C21)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B11711750.png)

![3-(3-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11711761.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)

![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)

![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711778.png)

![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)

![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)

![3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11711803.png)

![2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B11711804.png)

![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)